molecular formula C10H12BrClFNO2 B2443309 (S)-Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride CAS No. 1391466-31-1

(S)-Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride

Cat. No.: B2443309
CAS No.: 1391466-31-1
M. Wt: 312.56
InChI Key: ZVRVNDVYGDWWHN-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride is a chemical compound with potential applications in various fields of research and industry. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride typically involves multiple steps. One common method includes the following steps:

    Fluorination: The addition of a fluorine atom to the phenyl ring.

    Esterification: The formation of the methyl ester group.

    Hydrochloride Formation: The final step involves converting the compound to its hydrochloride salt form to enhance its stability and solubility.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Methyl (S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can enhance its binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-bromo-2-fluorophenyl)propanoate: Similar structure but lacks the amino group.

    Methyl 3-(4-bromo-2-chlorophenyl)propanoate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 3-(4-bromo-2-methylphenyl)propanoate: Similar structure but with a methyl group instead of fluorine.

Uniqueness

Methyl (S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile compound in various research and industrial applications.

Properties

IUPAC Name

methyl (2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO2.ClH/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12;/h2-3,5,9H,4,13H2,1H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUHBEOMKWJVGY-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=C(C=C(C=C1)Br)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=C(C=C(C=C1)Br)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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